Methyl 14-fluorotetradecanoate
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Overview
Description
Methyl 14-fluorotetradecanoate is an organic compound belonging to the class of fluorinated fatty acid esters It is characterized by the presence of a fluorine atom at the 14th position of the tetradecanoic acid chain, which is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 14-fluorotetradecanoate typically involves the fluorination of tetradecanoic acid derivatives. One common method is the reaction of tetradecanoic acid with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete fluorination. The resulting 14-fluorotetradecanoic acid is then esterified with methanol to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and efficient separation techniques to ensure high purity and yield. The use of advanced equipment and optimized reaction conditions allows for large-scale production suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 14-fluorotetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 14-fluorotetradecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex fluorinated compounds.
Biology: Studied for its potential effects on biological membranes due to the presence of fluorine.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of methyl 14-fluorotetradecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl tetradecanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 12-fluorododecanoate: A shorter chain fluorinated ester with distinct reactivity and applications.
Methyl 16-fluorohexadecanoate: A longer chain fluorinated ester with unique properties compared to methyl 14-fluorotetradecanoate .
Uniqueness: this compound is unique due to the specific position of the fluorine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H29FO2 |
---|---|
Molecular Weight |
260.39 g/mol |
IUPAC Name |
methyl 14-fluorotetradecanoate |
InChI |
InChI=1S/C15H29FO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChI Key |
FNAPLJKVIUZQMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCF |
Origin of Product |
United States |
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